molecular formula C22H23N3O4S2 B2514822 N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941892-42-8

N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2514822
CAS No.: 941892-42-8
M. Wt: 457.56
InChI Key: NMIMPOZZVDXYAL-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-acetamide derivative characterized by a central thiazole ring linked to an ethoxyphenyl group via an acetamide bridge. The compound exhibits tautomerism, existing as a 1:1 mixture of two tautomeric forms: N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (I) and 2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (A) . This tautomeric equilibrium may influence its reactivity and biological interactions.

Structurally, the molecule features:

  • A 4-ethoxyphenyl group at the acetamide nitrogen.
  • A 3-methoxyphenyl substituent on the aminoacetamide side chain.
  • A thioether linkage connecting the thiazole ring to the aminoacetamide moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-3-29-18-9-7-15(8-10-18)23-20(26)12-17-13-30-22(25-17)31-14-21(27)24-16-5-4-6-19(11-16)28-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIMPOZZVDXYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Structure and Properties

N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic molecule characterized by multiple functional groups, including:

  • An ethoxy group attached to a phenyl ring.
  • A thiazole ring , which is known for its biological activity.
  • An acetamide moiety , which often enhances solubility and bioavailability.

Biological Activity

The biological activity of compounds similar to this compound can be assessed through various mechanisms:

1. Antimicrobial Activity

Thiazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. The presence of the thiazole ring in this compound may contribute to its potential as an antimicrobial agent.

2. Anticancer Properties

Compounds containing thiazole and related structures have shown promise in cancer research. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation.

3. Enzyme Inhibition

Many compounds with similar structures act as inhibitors for specific enzymes, such as kinases or proteases, which are critical in various disease processes, including cancer and inflammation.

Data Tables

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionSpecific enzyme target inhibition

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance efficacy.
  • Cancer Cell Line Studies : Research involving thiazole-based compounds showed reduced viability in various cancer cell lines (e.g., MCF-7 breast cancer cells), indicating potential therapeutic applications.
  • Enzyme Activity Assays : Compounds similar to this compound were tested for their ability to inhibit specific kinases involved in cancer progression, showing promising results.

Scientific Research Applications

Research indicates that N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibits several biological activities:

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated significant growth inhibition in various cancer cell lines, including breast cancer (MCF7), while sparing normal cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

The thioether functionality in the structure enhances its potential antimicrobial properties. Related compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt microbial enzyme activity is a key factor in its antimicrobial effects.

Antithrombotic Effects

Preliminary studies suggest that this compound may act as an inhibitor of activated factor X (FXa), disrupting the coagulation cascade. This property could be beneficial in developing antithrombotic agents to prevent blood clots.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismReferences
AnticancerInhibition of cell proliferation
AntimicrobialInteraction with microbial enzymes
AntithromboticInhibition of FXa activity

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

  • Study on Cancer Cell Lines : A recent investigation demonstrated that a related thioether compound exhibited selective toxicity towards cancer cells while maintaining low toxicity toward normal cells at concentrations below 10 µM. This selectivity is critical for therapeutic applications.
  • Antimicrobial Efficacy : In vitro tests showed that structurally similar compounds possess significant antimicrobial properties against Gram-positive bacteria, indicating the potential for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance antibacterial potency. For example, fluorinated derivatives (e.g., C₁₉H₁₅F₂N₃O₂S₂) exhibit MIC values as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Methoxy groups (electron-donating) are common in antifungal agents. For instance, N-(4-methoxyphenyl) analogues show broad-spectrum activity against Penicillium marneffei and Aspergillus flavus .
  • Thioether linkages (e.g., –S– in thiazole rings) improve metabolic stability and membrane permeability .

Thiazole vs. Quinazoline Derivatives

Compound Class Example Compound Key Features Biological Activity Reference
Thiazole-acetamides This compound Thiazole core, acetamide linker Antibacterial, antifungal
Quinazoline-sulfonamides 2-(4-(8-Methoxy-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)phenylsulfonamido)-N-(4-methoxyphenyl)acetamide Quinazoline core, sulfonamide linker Antiproliferative (IC₅₀: <10 µM)

Key Observations :

  • Thiazole derivatives are more selective for microbial targets, while quinazoline-sulfonamides exhibit anticancer activity due to their ability to inhibit tyrosine kinases or tubulin polymerization .
  • The quinazoline core provides a planar structure conducive to DNA intercalation or enzyme inhibition .

Key Observations :

  • Thiazole-acetamides often show split peaks in ¹H NMR due to tautomerism (e.g., δ 4.0–4.5 for thiazolidinone protons) .
  • Quinazoline derivatives exhibit distinct downfield shifts for protons adjacent to sulfonamide groups (δ >8.0) .

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